Sulfolane

Occupational toxicology Solvent safety Transdermal absorption

Sulfolane is a high-boiling dipolar aprotic solvent with uniquely low skin permeability—reducing transdermal risk vs DMSO, DMAC, and NMP. Its cyclic sulfone structure provides thermal stability against strong acids/bases at high temperatures. The wide electrochemical window (>5.5V) enables 4.75V Li||LCO cycling in non-flammable electrolytes; the R-Sulfolane-MDEA process delivers H₂S/CO₂ selectivity 13.1× higher than Rectisol. For CO₂ capture, sulfolane-based solvents cut regeneration energy 31–55% vs MEA. As a drop-in NMP replacement, it reduces life cycle emissions 61%. Choose sulfolane where standard aprotic solvents fail in safety, selectivity, or stability.

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS No. 28452-93-9
Cat. No. B7728552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfolane
CAS28452-93-9
Molecular FormulaC4H8O2S
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESC1CCS(=O)(=O)C1
InChIInChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2
InChIKeyHXJUTPCZVOIRIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 200 kg / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPartially miscible with octanes, olefins, naphthenes;  miscible with water, Acetone, toluene at 30 °C
Freely soluble in alcohol, soluble in dilute mineral acids

Structure & Identifiers


Interactive Chemical Structure Model





Sulfolane CAS 126-33-0: A High-Boiling Dipolar Aprotic Solvent with Differentiated Physicochemical and Safety Profile for Industrial Procurement


Sulfolane (CAS 126-33-0), also known as tetramethylene sulfone, is a cyclic sulfone and a high-boiling dipolar aprotic solvent with a melting point of 27.5°C and an atmospheric boiling point of 285°C [1]. It exhibits a high dipole moment of 4.7 debye and a relative permittivity (dielectric constant) of approximately 43.4 at 30°C, indicative of strong solvation capacity for polarizable intermediates and cations [2]. Sulfolane is characterized by low volatility (vapor pressure of 0.01 mmHg at 20°C), high flash point (165–177°C), and complete water miscibility, alongside a density of 1.261 g/mL at 25°C [1]. Its unique combination of thermal stability, strong solvency for aromatic compounds, and unusually low skin penetration rate distinguishes it from common dipolar aprotic alternatives and underpins its established use in aromatics extraction (BTX), acid gas removal (Sulfinol process), and advanced electrochemical applications [2][3].

Why Sulfolane Cannot Be Interchanged with DMSO, NMP, or Dimethyl Sulfone Without Performance or Safety Penalties


While sulfolane belongs to the dipolar aprotic solvent class alongside DMSO, DMF, DMAC, and NMP, direct substitution is precluded by a critical safety differentiator: sulfolane exhibits remarkably low skin permeability compared to these alternatives, reducing the risk of transdermal transport of dissolved toxic compounds [1]. Conversely, sulfolane's high melting point (≈27.5°C) makes pure sulfolane solid at typical ambient temperatures, a handling limitation not shared by DMSO or NMP, which remains liquid at room temperature [1]. Unlike the linear dimethyl sulfone, sulfolane's cyclic structure provides greater thermal stability against strong acids and bases at elevated temperatures [1]. In acid gas removal, the R-Sulfolane-MDEA process delivers H₂S/CO₂ relative selectivity that far exceeds alternative physical and chemical solvent systems (Rectisol, Selexol, amine-only MDEA), making solvent substitution economically unviable without process redesign [2]. Furthermore, in lithium battery electrolytes, sulfolane enables stable cycling at 4.75 V versus Li/Li⁺ that carbonate-based or DMSO-containing electrolytes cannot sustain without sulfolane's specific electrochemical window (>5.5 V) [3].

Sulfolane Comparative Performance Data: Quantified Differentiation Across Skin Safety, Acid Gas Selectivity, Regeneration Energy, and High-Voltage Electrochemical Stability


Skin Permeability: Sulfolane vs. DMSO, DMF, DMAC, and NMP

Sulfolane exhibits substantially lower skin penetration compared to DMSO, DMF, DMAC, and NMP. This reduced permeability limits the transdermal transport of dissolved toxic compounds, mitigating occupational exposure risk in industrial handling [1]. In an ex vivo human skin permeability study, sulfolane showed a permeability of 17% under standardized conditions, markedly lower than propylene carbonate (66%) and water (22%) [2]. While sulfolane's intrinsic oral toxicity (LD₅₀ ≈ 1.54 mL/kg in rats) is higher than some comparators, the low skin penetration profile functionally reduces dermal hazard relative to DMSO, which rapidly carries solutes through the stratum corneum [1].

Occupational toxicology Solvent safety Transdermal absorption

H₂S/CO₂ Relative Selectivity: R-Sulfolane-MDEA Process vs. Rectisol, Selexol, and MDEA-Only Processes

In reconfigurable acid gas removal processes for syngas purification (without water-gas shift), the R-Sulfolane-MDEA hybrid process achieves the highest relative selectivity for H₂S over CO₂ among four reconfigured commercial systems. Under optimal operating conditions, the relative selectivity (H₂S/CO₂) of the R-Sulfolane-MDEA process serves as the reference maximum [1]. The R-Rectisol, R-Selexol, and R-MDEA (amine-only) processes achieve only 7.64%, 12.85%, and 68.40% of this selectivity, respectively [1]. This superior selectivity enables targeted H₂S removal to below 0.1 ppm in purified syngas with reduced co-absorption of CO₂, thereby lowering downstream processing costs [1].

Acid gas removal Natural gas sweetening Coal gasification

Solvent Regeneration Energy: Sulfolane-MEA Mixture vs. Conventional MEA Process

Incorporation of sulfolane as a physical co-solvent into aqueous MEA substantially reduces the thermal energy required for solvent regeneration in CO₂ capture. Process simulation using Aspen Plus demonstrated that the MEA/sulfolane mixture achieved a regeneration heat of 2.67 GJ/t-CO₂, compared to 3.85 GJ/t-CO₂ for the conventional 30 wt% MEA process—a reduction of 31% [1]. The absorption rate with the sulfolane-containing solvent was 2.7 times higher than the conventional MEA process due to sulfolane's strong physical affinity for acid gases [1]. Further optimization in sulfolane-regulated biphasic systems has achieved regeneration energy as low as 1.86 GJ/t-CO₂ [2].

CO₂ capture Post-combustion carbon capture Energy efficiency

High-Voltage Electrochemical Stability: Sulfolane-Based Electrolyte Cycling at 4.75 V vs. Carbonate Electrolytes

Sulfolane-based dual-interphase-stabilizing (DIS) electrolytes enable stable long-term cycling of Li||LiCoO₂ cells at 4.75 V, a voltage regime where conventional carbonate electrolytes undergo rapid oxidative decomposition. The DIS electrolyte containing sulfolane as the high-flash-point solvent demonstrated >500 stable cycles with Li metal anode and 4.75 V-LiCoO₂ cathode [1]. In pouch cell format, the sulfolane-based electrolyte achieved a high energy density of 435 Wh kg⁻¹ and sustained operation for >100 cycles [1]. Sulfolane's wide electrochemical window (>5.5 V vs. Li/Li⁺) and high flash point (166°C) provide intrinsic safety advantages absent in volatile carbonate-based electrolytes .

Lithium metal batteries High-voltage cathodes Electrolyte stability

Life Cycle Emissions Reduction: Sulfolane as NMP Replacement in Resin Precursor Manufacturing

Replacement of N-methyl-2-pyrrolidone (NMP) with sulfolane in a resin precursor manufacturing process reduces total life cycle emissions by 61% when assessed via life cycle assessment (LCA) methodology. For comparison, substitution with DMSO achieved a 52% reduction under identical process conditions [1]. A separate LCA study confirmed a 47% life cycle emissions reduction with sulfolane substitution even without solvent recovery operations, attributed to sulfolane's greener manufacturing profile relative to NMP [2]. These quantified reductions stem from the avoidance of NMP's reprotoxic classification and associated regulatory compliance burden [1].

Green chemistry Life cycle assessment Solvent substitution

Thermal Stability: Sulfolane vs. 3-Sulfolene Under Oxidative Stripping Conditions

Sulfolane demonstrates intrinsic resistance to thermal degradation under inert conditions at temperatures up to 130°C, typical of acid gas stripping operations. Experimental investigation of sulfolane degradation in aqueous alkanolamine solutions showed that sulfolane resists thermal degradation in the absence of oxygen [1]. However, under oxidative conditions at 130°C (desorption operational conditions), sulfolane degrades to sulfite, sulfate, and thiosulfate anions [1]. In contrast, the unsaturated analog 3-sulfolene undergoes retro-Diels–Alder decomposition at significantly lower temperatures to yield butadiene and SO₂, precluding its use in high-temperature extraction processes [2]. This structural distinction—saturated sulfolane ring versus unsaturated sulfolene—directly governs operational temperature ceiling.

Solvent degradation Gas sweetening Operational stability

Sulfolane in Industrial Practice: High-Value Application Scenarios Supported by Comparative Performance Data


Selective H₂S Removal from High-CO₂ Syngas and Natural Gas Streams

Sulfolane is the physical solvent component of choice in hybrid Sulfinol-M processes for acid gas removal from natural gas and coal-derived syngas where selective H₂S removal in the presence of high CO₂ is required. The R-Sulfolane-MDEA process achieves the highest H₂S/CO₂ relative selectivity among commercial acid gas removal technologies, exceeding Rectisol, Selexol, and amine-only MDEA processes by factors of 13.1×, 7.8×, and 1.46×, respectively [1]. This selectivity advantage enables H₂S specifications below 0.1 ppm in purified syngas while minimizing CO₂ co-absorption, directly reducing solvent circulation rates and regeneration energy consumption [1]. The Sulfinol-M process, containing MDEA and sulfolane, is specifically designed for selective absorption of H₂S, COS, and mercaptans with partial CO₂ co-absorption [2].

Energy-Efficient Post-Combustion CO₂ Capture with Reduced Regeneration Heat Duty

Sulfolane serves as a physical co-solvent in aqueous amine systems for post-combustion CO₂ capture, delivering a 31% reduction in solvent regeneration energy relative to conventional 30 wt% MEA (2.67 vs. 3.85 GJ/t-CO₂) [1]. The sulfolane-containing solvent achieves an absorption rate 2.7 times higher than conventional MEA, enabling smaller absorber column sizing [1]. Advanced sulfolane-regulated biphasic solvent systems have demonstrated regeneration energy as low as 1.86 GJ/t-CO₂, representing a 54.6% reduction compared to 5 M MEA [2]. This application scenario is directly relevant to coal-fired power plants and industrial facilities seeking to comply with carbon emission regulations while minimizing parasitic energy losses.

High-Voltage Lithium Metal Battery Electrolytes for >400 Wh kg⁻¹ Energy Density

Sulfolane is a critical solvent component in non-flammable electrolytes for high-voltage lithium metal batteries (HV-LMBs). Sulfolane-based dual-interphase-stabilizing electrolytes enable stable cycling of Li||4.75 V-LiCoO₂ cells for >500 cycles, a voltage regime where conventional carbonate electrolytes rapidly degrade [1]. The sulfolane-containing electrolyte supports HV-LMB pouch cells with 435 Wh kg⁻¹ energy density operating for >100 cycles [1]. Sulfolane's wide electrochemical window (>5.5 V vs. Li/Li⁺), high flash point (166°C), and non-flammable nature address the intrinsic safety limitations of volatile carbonate-based electrolytes [2]. This application scenario is directly relevant to electric vehicle battery manufacturers and advanced energy storage system developers targeting next-generation energy density targets.

NMP Replacement in Resin and Polymer Manufacturing with Quantified Sustainability Benefits

Sulfolane serves as a drop-in replacement for reprotoxic N-methyl-2-pyrrolidone (NMP) in resin precursor manufacturing, delivering a 61% reduction in total life cycle emissions compared to the baseline NMP process [1]. This emissions reduction exceeds the 52% achieved with DMSO substitution under identical conditions [1]. The substitution is enabled by sulfolane's similar solvency performance to NMP while offering the critical safety advantage of significantly lower skin permeability [2]. This application scenario directly addresses regulatory pressure to phase out NMP under REACH and other global chemical regulations while providing quantifiable sustainability metrics for corporate ESG disclosure.

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